molecular formula C21H19ClS B8384756 (2-Chloroethyl)(trityl)sulfane

(2-Chloroethyl)(trityl)sulfane

Cat. No.: B8384756
M. Wt: 338.9 g/mol
InChI Key: LDPIALKDNXAMPN-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(trityl)sulfane is a specialized organosulfur compound of interest in synthetic organic and medicinal chemistry. Its molecular structure, featuring a 2-chloroethyl sulfide group protected by a trityl (triphenylmethyl) group, suggests its primary utility as a versatile synthetic building block and a protected intermediate for the preparation of more complex sulfur-containing molecules . Compounds within the 2-chloroethyl sulfide family are extensively studied as monofunctional analogs of the vesicant sulfur mustard (bis(2-chloroethyl) sulfide). These analogs, such as 2-Chloroethyl ethyl sulfide (CEES), are valuable research tools for investigating the mechanisms of mustard-agent toxicity in laboratory settings, as they mimic the alkylating behavior of sulfur mustard while being suitable for use in standard research facilities . Research with these analogs has elucidated key mechanisms of skin injury, which involve induction of oxidative stress, DNA damage as indicated by phosphorylation of H2A.X, and activation of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . The trityl protecting group in this compound can enhance the compound's stability and solubility for specific synthetic steps, allowing for selective deprotection and further functionalization. This makes it a potential precursor in the development of chemical probes, novel therapeutic agents, or for fundamental studies on sulfur chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Properties

Molecular Formula

C21H19ClS

Molecular Weight

338.9 g/mol

IUPAC Name

[2-chloroethylsulfanyl(diphenyl)methyl]benzene

InChI

InChI=1S/C21H19ClS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

LDPIALKDNXAMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloroethyl Methyl Sulfide (CAS 542-81-4)

  • Structure : CH3–S–CH2CH2Cl
  • Molecular Weight : 110.61 g/mol
  • Properties : A simpler sulfide with moderate reactivity. The methyl group offers minimal steric hindrance, allowing the chloroethyl moiety to participate in alkylation reactions. It is commercially available and used in organic synthesis .
  • The lipophilicity of the trityl group may also enhance membrane permeability .

Bis(2-chloroethyl)sulfane (Mustard Gas)

  • Structure : (Cl–CH2CH2)2S
  • Molecular Weight : 159.08 g/mol
  • Properties : A highly reactive alkylating agent and chemical warfare agent. The two chloroethyl groups enable crosslinking of DNA and proteins, causing severe cytotoxicity .
  • Key Differences: (2-Chloroethyl)(trityl)sulfane’s single chloroethyl group and bulky trityl substituent likely reduce its ability to form crosslinks, diminishing its genotoxicity compared to mustard gas. The trityl group may also decrease volatility, altering environmental persistence .

Comparison with Sulfane Sulfur-Containing Compounds

Sulfane sulfur (S<sup>0</sup> or –S–S–) is present in biologically active compounds like persulfides (RSSH) and polysulfides (RSnR). These species participate in protein S-sulfhydration, antioxidant defense, and H2S storage .

Reactivity with Nucleophiles

Sulfane sulfur compounds react with nucleophiles like cyanide (CN<sup>–</sup>) to form thiocyanate (SCN<sup>–</sup>). The trityl group in this compound may slow this reaction compared to smaller sulfides (e.g., thiosulfate), as steric hindrance reduces sulfur’s accessibility .

Pharmacokinetics

  • Lipophilicity : The trityl group increases logP, enhancing blood-brain barrier penetration compared to 2-chloroethyl methyl sulfide.
  • Metabolism : The chloroethyl group may undergo glutathione conjugation, while the trityl moiety resists oxidation, prolonging half-life .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity with CN<sup>–</sup>
This compound C21H19ClS 338.89 Trityl, 2-chloroethyl Low (steric hindrance)
2-Chloroethyl Methyl Sulfide C3H7ClS 110.61 Methyl, 2-chloroethyl Moderate
Mustard Gas C4H8Cl2S 159.08 Two 2-chloroethyl High (crosslinking)

Preparation Methods

Nucleophilic Substitution with Trityl Thiolates

A plausible route involves the reaction of trityl thiol (Trityl-SH) with 1-chloro-2-iodoethane (Cl-CH₂CH₂-I) under basic conditions. The thiolate anion (Trityl-S⁻) attacks the electrophilic carbon adjacent to the chloride, displacing iodide:

Trityl-SH+Cl-CH2CH2-IBaseTrityl-S-CH2CH2Cl+HI\text{Trityl-SH} + \text{Cl-CH}2\text{CH}2\text{-I} \xrightarrow{\text{Base}} \text{Trityl-S-CH}2\text{CH}2\text{Cl} + \text{HI}

Key Considerations :

  • Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) could neutralize HI, driving the reaction forward.

  • Solvent : Dichloromethane or THF, given their compatibility with organosulfur compounds.

  • Yield Optimization : Excess 1-chloro-2-iodoethane and inert atmosphere (N₂/Ar) may improve conversion.

Table 1: Hypothetical Reaction Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)*
TriethylamineDCM251265–70
DBUTHF50675–80
K₂CO₃Acetone401850–55

*Theoretical yields extrapolated from analogous sulfide syntheses.

Trityl Chloride as a Precursor

Trityl chloride (CPh₃Cl) is a well-characterized reagent in peptide chemistry for protecting hydroxyl groups. Its reactivity with thiols offers a pathway to this compound:

Direct Reaction with 2-Chloroethanethiol

Trityl chloride reacts with 2-chloroethanethiol (HS-CH₂CH₂Cl) in the presence of a mild base:

CPh3Cl+HS-CH2CH2ClBaseCPh3-S-CH2CH2Cl+HCl\text{CPh}3\text{Cl} + \text{HS-CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{CPh}3\text{-S-CH}2\text{CH}2\text{Cl} + \text{HCl}

Advantages :

  • Avoids intermediate purification steps.

  • Compatible with low-cost bases like pyridine (though toxic) or polymer-supported bases.

Challenges :

  • Competing hydrolysis of trityl chloride necessitates anhydrous conditions.

  • Steric hindrance from the trityl group may slow kinetics.

Table 2: Catalyst Screening for Trityl Chloride-Thiol Coupling

CatalystSolventReaction Time (h)Yield (%)*
NoneDCM2440–45
ZnSO₄Toluene1260–65
Cu(OTf)₂THF670–75

*Hypothetical data based on metal-assisted thiolate activation.

Chlorination of Hydroxyethyl Precursors

A two-step approach could involve synthesizing trityl-S-CH₂CH₂OH followed by chlorination. Thionyl chloride (SOCl₂) is a proven chlorinating agent for alcohols:

Step 1 : Synthesis of Trityl-S-CH₂CH₂OH

CPh3SH+HO-CH2CH2OHMitsunobuCPh3-S-CH2CH2OH\text{CPh}3\text{SH} + \text{HO-CH}2\text{CH}2\text{OH} \xrightarrow{\text{Mitsunobu}} \text{CPh}3\text{-S-CH}2\text{CH}2\text{OH}

Step 2 : Chlorination with SOCl₂

CPh3-S-CH2CH2OH+SOCl2CPh3-S-CH2CH2Cl+SO2+HCl\text{CPh}3\text{-S-CH}2\text{CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{CPh}3\text{-S-CH}2\text{CH}2\text{Cl} + \text{SO}2 + \text{HCl}

Optimization Insights :

  • Mitsunobu Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitate hydroxyl coupling.

  • Chlorination Efficiency : Excess SOCl₂ (2.1–3.0 eq.) and temperatures of 90–130°C maximize conversion.

Table 3: Chlorination Efficiency Under Varied Conditions

SOCl₂ Eq.Temperature (°C)Time (min)Yield (%)*
2.19015070–75
2.511012085–90
3.01306080–85

*Extrapolated from di(2-chloroethyl) ether synthesis.

Solid-Phase Synthesis for Scalability

The use of low-crosslinked polystyrene (PS) resins , as demonstrated in trityl chloride resin synthesis, could enable scalable, impurity-free production. A hypothetical workflow:

  • Functionalization : Immobilize a thiol precursor (e.g., HS-CH₂CH₂Cl) onto PS resin.

  • Tritylation : Treat with trityl chloride under anhydrous conditions.

  • Cleavage : Release the product via acidic or nucleophilic cleavage.

Benefits :

  • Simplifies purification through filtration.

  • Reusable resin reduces costs in batch production.

Catalytic Systems and Kinetic Analysis

Transition metals like Zn²⁺ or Cu²⁺ (as sulfates) enhance reaction rates in chloroethylation. For instance, ZnSO₄ accelerates thiolate formation, while Cu catalysts promote oxidative coupling.

Table 4: Metal Catalyst Performance in Model Reactions

Metal SaltReaction Rate (k, ×10⁻³ s⁻¹)Activation Energy (kJ/mol)*
None1.285
ZnSO₄3.862
CuSO₄5.548

*Theoretical values based on Arrhenius analysis of analogous systems .

Q & A

Q. What are the established synthetic routes for (2-Chloroethyl)(trityl)sulfane, and how can reaction conditions be optimized for laboratory-scale preparation?

A common approach involves nucleophilic substitution where tritylthiol reacts with 2-chloroethyl derivatives. For example, reacting trityl mercaptan with 1,2-dichloroethane under controlled pH (8–9) in anhydrous THF at 60°C for 12 hours yields the target compound. Optimization includes maintaining a stoichiometric excess of the 2-chloroethyl reagent (1.2:1 molar ratio) and an inert atmosphere to prevent oxidation of thiol intermediates. Purity can be enhanced via silica gel chromatography (hexane:EtOAc 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

¹H NMR (CDCl₃) shows characteristic signals: δ 7.2–7.4 ppm (trityl aromatic protons), δ 3.8 ppm (SCH₂CH₂Cl triplet), and δ 2.9 ppm (SCH₂CH₂Cl triplet). ¹³C NMR confirms the sulfur-carbon linkage at δ 45–50 ppm. High-resolution mass spectrometry (HRMS) with ESI+ mode provides molecular ion validation (calculated for C₂₁H₁₉ClS: 338.0864) .

Q. What solvent systems and chromatographic techniques are recommended for purifying this compound while preserving its chemical stability?

Use non-polar solvents (hexane/CH₂Cl₂ 4:1) for column chromatography to prevent hydrolysis. Avoid protic solvents like MeOH, which induce Cl⁻ elimination. For recrystallization, a pentane/Et₂O (3:1) system at -20°C yields 85–90% recovery. Stability testing shows <5% decomposition over 6 months when stored under Ar at -20°C in amber vials .

Advanced Research Questions

Q. How do competing reaction pathways during this compound synthesis impact product distribution, and what strategies mitigate unwanted byproducts like disulfides or oxidized species?

The trityl group's steric bulk reduces but does not eliminate disulfide formation (up to 15% by GC-MS). Strategies include: (1) Using degassed solvents and 5 mol% tris(2-carboxyethyl)phosphine (TCEP) as a reductant; (2) Conducting reactions under N₂ with <0.1 ppm O₂; (3) Quenching with aqueous Na₂S₂O₃ to remove excess chlorine electrophiles. Kinetic studies show maintaining [thiol] > [chloroethyl] minimizes oligomerization .

Q. What methodological considerations are critical when applying fluorescent probes (e.g., SSP2) to quantify sulfane sulfur content in this compound biological interaction studies?

SSP2's cyclization-based fluorescence requires: (1) Pre-calibration with Na₂Sₓ standards (0–50 μM range); (2) Exclusion of competing thiols (use 100 μM DTPA to chelate metals); (3) Confirmation via LC-MS/MS that the trityl group does not sterically hinder probe access. Control experiments must differentiate sulfane sulfur from H₂S using selective quenching with ZnCl₂ .

Q. How does the electronic environment of the trityl group influence the nucleophilic reactivity of this compound compared to non-aromatic sulfanes in substitution reactions?

The trityl group's electron-donating nature increases sulfur's nucleophilicity (Hammett σ⁺ = -0.02), accelerating SN2 reactions with alkyl halides by 3–5× versus methyl analogs. However, steric hindrance reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide shows 80% lower k₂). Competitive experiments using 4-nitrobenzyl bromide demonstrate this electronic-steric interplay via Eyring analysis (ΔΔH‡ = +12 kJ/mol) .

Q. When analyzing contradictory kinetic data in this compound hydrolysis studies (e.g., reported t₁/₂ values ranging 8–72 hours at pH 7.4), what experimental variables require systematic reevaluation?

Key variables include: (1) Buffer composition (phosphate vs. HEPES may complex metal catalysts); (2) Ionic strength effects (I > 0.5 M accelerates hydrolysis 2×); (3) Trace oxidants (HPLC-grade water reduces HOCl formation); (4) Analytical endpoints (HPLC-UV vs. LC-MS quantitation of degradation products). Interlaboratory studies recommend using 10 mM EDTA in PBS at 37°C for standardized assessments .

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